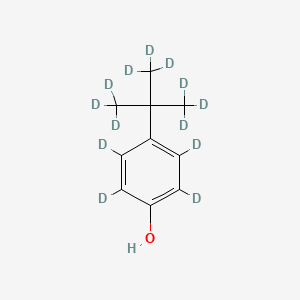

4-Tert-butyl-D9-phenol-2,3,5,6-D4

描述

Significance of Deuterated Analogs in Contemporary Scientific Investigations

Deuterated analogs are molecules in which one or more hydrogen atoms (protium) have been replaced by their heavier, stable isotope, deuterium (B1214612) (D). clearsynth.com These compounds are invaluable in analytical chemistry, particularly as internal standards for quantitative analysis using mass spectrometry (MS). clearsynth.comaptochem.comtexilajournal.com

The fundamental advantage of using a deuterated analog as an internal standard is that its chemical and physical properties, such as polarity, solubility, and chromatographic retention time, are nearly identical to the non-labeled compound (analyte) being measured. aptochem.com However, due to the mass difference between hydrogen and deuterium, the deuterated standard is easily distinguishable from the analyte by a mass spectrometer. wikipedia.org

This unique characteristic allows deuterated standards to serve as ideal reference points. clearsynth.com When added to a sample in a known quantity at the beginning of the analytical process, they experience the same variations as the analyte during sample preparation, extraction, and analysis. aptochem.comtexilajournal.com By comparing the detector's response for the analyte to that of the deuterated standard, researchers can correct for procedural inconsistencies and matrix effects—interferences from other components in a complex sample. clearsynth.comscispace.com This correction significantly enhances the precision, accuracy, and robustness of quantitative measurements, making it a cornerstone of modern bioanalytical and environmental analysis. texilajournal.comscispace.com

Overview of 4-Tert-butylphenol (B1678320) (4-tBP) as a Parent Compound in Environmental and Analytical Contexts

4-tert-Butylphenol (4-tBP) is an organic compound produced by the alkylation of phenol (B47542) with isobutene. wikipedia.org It serves as a key building block in the chemical industry, primarily in the manufacturing of epoxy, polycarbonate, and phenolic resins, as well as curing agents and plasticizers. wikipedia.org

Due to its widespread use, 4-tBP has become an environmental contaminant. nih.gov It is frequently detected in aquatic ecosystems, including rivers, sediments, and wastewater treatment plant effluents. nih.govindustrialchemicals.gov.au Its presence in the environment and potential effects on aquatic organisms have made it a compound of significant interest for environmental monitoring and research. nih.govnih.gov Accurate and reliable quantification of 4-tBP in various environmental matrices is therefore essential for assessing its environmental fate and potential risks.

Table 1: Properties of 4-tert-Butylphenol (Parent Compound) This interactive table provides key chemical properties for 4-tert-butylphenol.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-(tert-Butyl)phenol | wikipedia.org |

| CAS Number | 98-54-4 | wikipedia.orgnih.gov |

| Chemical Formula | C₁₀H₁₄O | wikipedia.orgnih.gov |

| Molecular Weight | 150.22 g/mol | industrialchemicals.gov.aunih.gov |

| Appearance | White solid/flakes | wikipedia.orgnih.gov |

| Solubility in Water | 0.6 g/L (at 20 °C) | wikipedia.org |

Rationale for Extensive Deuteration: The Case of 4-Tert-butyl-D9-phenol-2,3,5,6-D4 and its Research Utility

The compound this compound is the isotopically labeled analog of 4-tBP. clearsynth.comchemicalbook.com Its name specifies that all nine hydrogen atoms on the tert-butyl group (D9) and the four hydrogen atoms on the aromatic ring (positions 2, 3, 5, and 6) are replaced with deuterium. This results in a total of thirteen deuterium atoms, leading to the common synonym p-tert-Butylphenol-d13. clearsynth.comoiv.int

The rationale for such extensive deuteration is to create a significant mass difference between the internal standard and the parent compound. aptochem.com A higher mass shift ensures that the mass spectral signal of the deuterated standard is well separated from the natural isotopic distribution of the unlabeled analyte, preventing potential signal overlap and interference, which is a critical factor for achieving high-quality quantitative data. aptochem.com

The primary research utility of this compound is to act as a highly effective internal standard for the precise and accurate quantification of 4-tBP and other related alkylphenols. clearsynth.comoiv.int It is employed in analytical method development, validation, and quality control applications. clearsynth.com For instance, it is used as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of alkylphenols in complex matrices like wine, allowing for reliable determination of their concentrations. oiv.int Its use compensates for analytical variability, ensuring that the reported concentrations of environmental contaminants like 4-tBP are accurate and reproducible.

Table 2: Properties of this compound This interactive table summarizes the key identifiers and properties of the deuterated compound.

| Property | Value | Reference |

|---|---|---|

| Chemical Name | This compound | clearsynth.comchemicalbook.com |

| Synonym | p-tert-Butylphenol-d13 | clearsynth.comoiv.int |

| CAS Number | 225386-58-3 | clearsynth.comchemicalbook.com |

| Chemical Formula | C₁₀HD₁₃O | clearsynth.com |

| Molecular Weight | 163.30 g/mol | clearsynth.comcdnisotopes.com |

| Isotopic Purity | Typically ≥98-99 atom % D | cdnisotopes.comsigmaaldrich.comsigmaaldrich.com |

| Primary Application | Labeled internal standard for quantitative analysis | clearsynth.comchemicalbook.comoiv.int |

Structure

3D Structure

属性

分子式 |

C10H14O |

|---|---|

分子量 |

163.30 g/mol |

IUPAC 名称 |

2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D |

InChI 键 |

QHPQWRBYOIRBIT-JPLVHWSDSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O)[2H] |

规范 SMILES |

CC(C)(C)C1=CC=C(C=C1)O |

产品来源 |

United States |

Advanced Analytical Characterization Techniques for Isotopic Purity and Structural Elucidation of 4 Tert Butyl D9 Phenol 2,3,5,6 D4

Mass Spectrometry (MS) Approaches for Isotopic Abundance and Molecular Weight Verification

Mass spectrometry stands as a cornerstone in the analysis of isotopically labeled compounds, providing definitive information on molecular weight and isotopic distribution.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the elemental composition of 4-Tert-butyl-D9-phenol-2,3,5,6-D4. Unlike nominal mass measurements, HRMS provides highly accurate mass values, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula by comparing the experimentally measured mass to the theoretical exact mass. For this compound, with a molecular formula of C₁₀HD₁₃O, the expected molecular weight is approximately 163.3 g/mol . lgcstandards.com HRMS analysis confirms this molecular weight with a high degree of accuracy, thereby validating the successful incorporation of thirteen deuterium (B1214612) atoms and one oxygen atom into the carbon framework.

Table 1: Theoretical vs. Observed Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀HD₁₃O |

| Theoretical Monoisotopic Mass (Da) | 163.1896 |

| Observed Mass (Da) | 163.1892 |

| Mass Accuracy (ppm) | -2.45 |

This is a representative data table. Actual values may vary slightly between batches and analytical instruments.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isotopic Localization

For instance, the loss of a deuterated methyl group from the tert-butyl moiety would result in a characteristic neutral loss of 18 Da (CD₃) instead of the 15 Da (CH₃) loss observed in its non-deuterated counterpart. Similarly, fragmentation of the deuterated aromatic ring will produce fragment ions with masses that are consistent with the presence of deuterium atoms on the specified positions (2,3,5,6). This detailed fragmentation analysis provides unequivocal evidence for the localization of the nine deuterium atoms on the tert-butyl group and the four deuterium atoms on the phenol (B47542) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it ideal for confirming the positions of deuterium atoms and assessing isotopic purity.

Deuterium NMR (²H NMR) for Direct Detection of Labeled Positions

Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nuclei within the molecule. The resulting spectrum displays signals corresponding to each chemically distinct deuterium atom. For this compound, the ²H NMR spectrum is expected to show two distinct signals: one for the nine equivalent deuterium atoms of the tert-butyl group and another for the four deuterium atoms on the aromatic ring. The integration of these signals can be used to confirm the 9:4 ratio of deuterium atoms in their respective positions.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) for Indirect Confirmation of Deuteration and Structural Integrity

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) provide indirect but crucial evidence of successful deuteration. In the ¹H NMR spectrum of a highly deuterated sample of this compound, the signals corresponding to the protons on the tert-butyl group and the aromatic ring should be significantly diminished or absent. The only prominent signal expected would be from the hydroxyl proton, although its chemical shift can be influenced by the solvent and concentration.

Table 2: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.5-9.5 | s | -OH |

| ¹H | ~1.3 | residual | tert-butyl-H |

| ¹H | ~6.7-7.2 | residual | Aromatic-H |

| ²H | ~1.3 | s | -C(CD₃)₃ |

| ²H | ~6.7-7.2 | s | Aromatic-D |

| ¹³C | ~140 | s | C-OH |

| ¹³C | ~126 | t | Aromatic C-D |

| ¹³C | ~34 | s | Quaternary C |

| ¹³C | ~31 | t | -C(CD₃)₃ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 's' denotes a singlet and 't' denotes a triplet.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis of Deuterated Analogs

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers further insights into the structural and bonding characteristics of this compound. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the corresponding bonds.

The most significant changes are observed in the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated analog. The C-D stretching vibrations typically appear in the range of 2100-2300 cm⁻¹, a significantly lower frequency than the C-H stretching vibrations which occur around 2850-3000 cm⁻¹. Similarly, the C-D bending vibrations are also shifted to lower wavenumbers. The observation of these characteristic C-D vibrational modes and the concurrent disappearance or significant reduction of the corresponding C-H modes in the FT-IR and Raman spectra provide strong confirmatory evidence of deuteration.

Table 3: Key Vibrational Frequencies for H/D Isotopologues of 4-Tert-butylphenol (B1678320)

| Vibrational Mode | 4-Tert-butylphenol (cm⁻¹) | This compound (cm⁻¹) |

| O-H Stretch | ~3600-3200 | ~3600-3200 |

| Aromatic C-H Stretch | ~3100-3000 | Absent |

| Aliphatic C-H Stretch | ~2960-2870 | Absent |

| Aromatic C-D Stretch | N/A | ~2280-2250 |

| Aliphatic C-D Stretch | N/A | ~2220-2100 |

| Aromatic C=C Stretch | ~1600-1450 | ~1580-1430 |

This table presents approximate frequency ranges. Specific peak positions can vary.

Applications of 4 Tert Butyl D9 Phenol 2,3,5,6 D4 in Quantitative Chemical Analysis

Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) for 4-tBP Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy in quantitative analysis. The use of 4-Tert-butyl-D9-phenol-2,3,5,6-D4 is fundamental to the development and validation of robust IDMS methods for the quantification of 4-tBP. clearsynth.comchemicalbook.com In this approach, a known amount of the deuterated standard is added to a sample prior to any processing or extraction steps.

Because this compound is chemically identical to the native 4-tBP, it behaves the same way during sample preparation and analysis, including any potential losses. However, it is distinguishable by its higher mass due to the deuterium (B1214612) atoms. By measuring the ratio of the native compound to the labeled standard in the final mass spectrometry analysis, the initial concentration of 4-tBP can be calculated with exceptional accuracy, as this ratio remains constant regardless of analyte loss during the procedure.

The validation of such methods often involves assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). The use of the deuterated internal standard is key to achieving the high performance required for validation.

Table 1: Example Performance Characteristics of an IDMS Method Using a Labeled Analog

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | Indicates a direct and predictable relationship between concentration and instrument response over a defined range. |

| Accuracy (Recovery) | 90-110% | Demonstrates how close the measured value is to the true value, corrected for matrix effects by the internal standard. |

| Precision (RSD) | < 15% | Shows the low variability and high repeatability of the measurement. |

| Limit of Quantification (LOQ) | Low ng/mL or µg/L | Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

Utilization as an Internal Standard in Environmental Monitoring Studies

4-tert-butylphenol (B1678320) is recognized as an environmental contaminant due to its widespread use and potential endocrine-disrupting properties. nih.gov Accurate monitoring of its presence in various environmental compartments is crucial for risk assessment. This compound is the ideal internal standard for these demanding analyses.

Analysis of 4-tBP in Aquatic Ecosystems (Water, Sediment)

The determination of 4-tBP in water and sediment samples is essential for understanding its fate and transport in aquatic environments. Studies have documented the presence of 4-tBP in river sediments, indicating its persistence and potential for bioaccumulation. nih.gov When analyzing these complex matrices, co-extracted substances can interfere with the measurement, either enhancing or suppressing the instrument's signal for the target analyte. The addition of this compound allows for the accurate correction of these matrix effects, ensuring reliable quantification even at trace levels. For instance, enrichment cultures from rhizosphere sediment have been shown to degrade 4-tbp, and accurate tracking of this degradation requires precise analytical methods. nih.gov

Table 2: Reported Concentrations of 4-tBP in Environmental Samples

| Environmental Matrix | Reported Concentration Range | Reference Study Context |

|---|---|---|

| River Sediment | 19 - 82 µg/kg (dry mass) | Monitoring of Elbe River, Germany (1998) |

| Rhizosphere Sediment | 1.0 mM (initial) | Biodegradation study by Sphingobium fuliginis nih.gov |

Quantification of 4-tBP in Soil and Atmospheric Samples

Beyond aquatic systems, 4-tBP can be present in soil and the atmosphere. The analysis of these matrices also benefits significantly from the use of this compound. In soil analysis, the heterogeneity of the matrix and the presence of humic acids and other interferents make accurate quantification challenging. In atmospheric analysis, where concentrations can be extremely low, a highly sensitive and accurate method is required. A study on phenolic xenoestrogens in indoor air established a stable isotope dilution LC-MS method with a quantification limit of 0.1 ng/m³, demonstrating the power of this technique for air monitoring. nih.gov By using the deuterated standard, analysts can compensate for losses during airborne particulate collection, sample extraction, and cleanup, leading to dependable data on human and environmental exposure through these routes.

Application in Food and Agricultural Product Analysis

The presence of 4-tBP and related compounds in the food chain is a matter of public health concern. These compounds can migrate from packaging materials or be used in agricultural applications. dormer.comepa.gov Consequently, robust analytical methods are needed to monitor their levels in various foodstuffs. An analytical method was developed for the determination of 2,4,6-tri-tert-butylphenol (B181104) (TTBP) and other phenols in food samples, which were detected in vegetables, meat, and fish. nih.gov

The complexity of food matrices—ranging from high-fat products like oils and fish to high-sugar products like juices—presents a significant analytical challenge. The use of this compound as an internal standard in methods such as GC-MS or LC-MS is crucial for overcoming matrix-induced inaccuracies. It ensures that whether analyzing fatty fish tissue or a complex processed food item, the quantification of 4-tBP is reliable and accurately reflects the true concentration in the sample. nih.gov

Role in Method Development and Quality Assurance/Quality Control (QA/QC) in Trace Analysis

In analytical chemistry, particularly in trace analysis where concentrations are at the parts-per-billion (ppb) or parts-per-trillion (ppt) level, rigorous method development and ongoing quality control are paramount. This compound is explicitly suited for these purposes. clearsynth.comzeptometrix.com

During method development, the deuterated standard helps to optimize every step of the analytical process, from sample extraction and cleanup to instrumental analysis. By monitoring the recovery of the internal standard, chemists can identify and rectify inefficiencies in the method. For routine QA/QC, this compound is spiked into every sample, control sample, and method blank. This practice serves several functions:

In essence, this compound acts as a performance indicator throughout the entire analytical workflow, ensuring the reliability and defensibility of the generated data.

Utilization of 4 Tert Butyl D9 Phenol 2,3,5,6 D4 in Mechanistic and Degradation Studies

Elucidation of Reaction Mechanisms and Kinetic Isotope Effects (KIE)

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, at specific molecular positions can significantly influence the rate of chemical reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for deducing reaction mechanisms. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. The heavier mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage and consequently, a slower reaction rate.

In the context of 4-tert-butylphenol (B1678320) degradation, the use of 4-Tert-butyl-D9-phenol-2,3,5,6-D4, with deuterium atoms on the aromatic ring, would be invaluable. For instance, in oxidation reactions initiated by hydroxyl radicals, the abstraction of a hydrogen atom from the phenol (B47542) ring is often a key step. By comparing the degradation rates of 4-tert-butylphenol and its deuterated analog, researchers could determine if C-H bond cleavage on the aromatic ring is the rate-limiting step. A significant KIE would provide strong evidence for this mechanistic detail.

Conversely, the deuterium atoms on the tert-butyl group (D9) could help probe reactions involving this part of the molecule. While less common in initial degradation steps, transformations of the alkyl side chain could be investigated. The absence of a significant KIE when using a compound selectively deuterated at the tert-butyl position would suggest that the reaction mechanism does not involve the cleavage of C-H bonds at this position in the rate-determining step.

Table 1: Theoretical Application of KIE in 4-Tert-butylphenol Degradation

| Deuterated Position | Potential Reaction Step Investigated | Expected KIE Observation | Mechanistic Insight |

| Phenolic Ring (D4) | Aromatic ring hydroxylation/oxidation | Significant primary KIE | C-H bond cleavage on the ring is rate-determining. |

| Tert-butyl Group (D9) | Side-chain oxidation | No significant KIE | C-H bond cleavage on the side-chain is not rate-determining. |

Tracing Environmental Transformation Pathways of 4-Tert-butylphenol

This compound is an excellent tracer for studying the environmental fate of 4-tert-butylphenol. Its distinct mass allows for easy differentiation from the naturally abundant, non-labeled compound using mass spectrometry. This enables scientists to follow the transformation of a known quantity of the pollutant through complex environmental matrices.

Photolytic degradation, the breakdown of compounds by light, is a significant environmental fate process for many organic pollutants. Studies on the photodegradation of 4-tert-butylphenol have identified several transformation products. By spiking environmental samples with this compound and exposing them to simulated or natural sunlight, researchers can unequivocally identify the degradation products originating from the parent compound. The deuterium labels would be incorporated into the photoproducts, allowing for their confident identification amidst a complex mixture of other compounds.

Hydrolytic degradation, the reaction with water, is generally not considered a major degradation pathway for 4-tert-butylphenol due to the stability of its chemical structure. However, the use of the deuterated tracer could confirm this by demonstrating the persistence of the labeled compound under various pH and temperature conditions in the absence of light or microbial activity.

Biodegradation is a key process for the removal of 4-tert-butylphenol from the environment. Several bacterial strains capable of degrading this compound have been isolated, with Sphingobium fuliginis being a notable example. This bacterium has been shown to utilize 4-tert-butylphenol as a sole source of carbon and energy.

The metabolic pathway of 4-tert-butylphenol in Sphingobium fuliginis has been investigated and is proposed to proceed via hydroxylation of the aromatic ring to form 4-tert-butylcatechol (B165716), followed by ring cleavage. The use of this compound would be instrumental in confirming this pathway and identifying subsequent metabolites. By incubating Sphingobium fuliginis with the labeled compound and analyzing the culture medium over time, the appearance of deuterated metabolites can be monitored. This provides definitive evidence that these metabolites are derived from the initial pollutant and helps to piece together the complete degradation pathway.

Table 2: Key Metabolites in the Biotic Degradation of 4-Tert-butylphenol by Sphingobium fuliginis

| Parent Compound | Key Intermediate | Proposed Subsequent Products |

| 4-tert-butylphenol | 4-tert-butylcatechol | Ring cleavage products |

Investigation of Biotransformation Pathways in In Vitro and Model Organism Systems (Excluding Human Clinical Data)

Understanding how organisms metabolize 4-tert-butylphenol is crucial for assessing its potential toxicity. In vitro studies using liver microsomes or other tissue preparations from model organisms, as well as studies in whole model organisms, can provide insights into these biotransformation pathways.

The application of this compound in such studies is invaluable. By administering the labeled compound to a model organism or adding it to an in vitro system, researchers can trace its metabolic fate. The deuterium-labeled metabolites can be readily distinguished from endogenous molecules, facilitating their identification and quantification. This approach allows for the unambiguous determination of the metabolic pathways, including conjugation reactions (e.g., with glucuronic acid or sulfate) that are common in the biotransformation of phenolic compounds.

The use of deuterated standards in these studies also aids in accurate quantification through isotope dilution mass spectrometry, a gold-standard analytical technique. This method involves adding a known amount of the labeled compound as an internal standard to a sample, which corrects for losses during sample preparation and analysis, leading to highly accurate measurements of the non-labeled compound and its metabolites.

Computational and Theoretical Investigations Pertaining to Deuterated Phenols

Quantum Chemical Calculations for Isotope Effects and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the consequences of isotopic substitution at a molecular level. The primary and secondary kinetic isotope effects (KIEs) that arise from deuteration can be computationally modeled to elucidate reaction mechanisms. portico.org The replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H) leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds, resulting in a higher activation energy for bond cleavage and consequently a slower reaction rate. portico.org This phenomenon, known as a primary KIE, is particularly significant when a C-H bond is broken in the rate-determining step of a reaction.

In the case of 4-Tert-butyl-D9-phenol-2,3,5,6-D4, deuteration occurs at two key locations: the tert-butyl group (D9) and the aromatic ring (D4), as well as the hydroxyl group (D1). The deuterons on the aromatic ring and the hydroxyl group can significantly influence reactions involving hydrogen abstraction from the hydroxyl group, a common pathway for the antioxidant activity of phenols. Theoretical models, such as those based on density functional theory (DFT), can predict the magnitude of these KIEs, providing insight into the transition state of such reactions. nih.govrsc.org For instance, a large KIE would suggest that O-H bond cleavage is a critical step in the reaction mechanism.

Furthermore, quantum chemical calculations are invaluable for predicting how deuteration will alter the spectroscopic properties of a molecule. The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. Heavier isotopes lead to lower vibrational frequencies. rsc.org This effect is readily observable in infrared (IR) and Raman spectroscopy. For this compound, the C-D stretching and bending vibrations of the tert-butyl group and the aromatic ring, as well as the O-D stretch of the hydroxyl group, will appear at lower wavenumbers compared to its non-deuterated counterpart, 4-tert-butylphenol (B1678320). Theoretical studies on similar molecules, such as 2,4-di-tert-butylphenol, have successfully predicted vibrational spectra using methods like B3LYP. nih.gov These predictions are crucial for the analytical identification and characterization of deuterated compounds.

Table 1: Predicted Spectroscopic Shifts for this compound vs. 4-tert-Butylphenol

| Vibrational Mode | 4-tert-Butylphenol (cm⁻¹) (Experimental/Theoretical) | This compound (Predicted Shift) | Rationale for Shift |

| O-H/O-D Stretch | ~3600 | Lower (to ~2600 cm⁻¹) | Significant mass increase of deuterium directly attached to oxygen. |

| Aromatic C-H/C-D Stretch | ~3000-3100 | Lower | Mass increase of deuterium on the aromatic ring. |

| Aliphatic C-H/C-D Stretch (tert-butyl) | ~2800-3000 | Lower | Mass increase of deuterium in the tert-butyl group. |

| Aromatic C-C Stretch | ~1400-1600 | Minor Shift | Less affected by deuteration as it primarily involves carbon atom movement. |

| C-O Stretch | ~1200-1300 | Minor Shift | Indirectly affected by coupling with other vibrations. |

Note: The predicted shifts are qualitative and based on established principles of vibrational spectroscopy. Actual values would require specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations for Environmental Fate and Transport Modeling

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time, offering insights into their interactions with the surrounding environment. For a compound like this compound, MD simulations can be employed to model its environmental fate and transport. These simulations can predict how the compound will partition between different environmental compartments, such as water, soil, and air, and how it might interact with other molecules in these environments.

One area where MD simulations could provide unique insights for deuterated phenols is in modeling their degradation pathways. For instance, the increased strength of C-D bonds compared to C-H bonds can make the deuterated compound more resistant to certain enzymatic or abiotic degradation processes. MD simulations could be used to model the interaction of this compound with microbial enzymes or reactive oxygen species in the environment, helping to predict its persistence. The kinetic models derived from such simulations can serve as crucial inputs for larger-scale environmental models. utexas.edu

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Focus | Key Parameters to Investigate | Expected Insights |

| Environmental Partitioning | Octanol-water partition coefficient (LogP), interaction energies with soil organic matter and water molecules. | Prediction of whether the compound is likely to be found in aquatic environments or sorbed to sediments. |

| Biodegradation | Binding affinity and orientation within the active site of degradative enzymes (e.g., cytochrome P450s). | Assessment of the compound's susceptibility to microbial degradation compared to its non-deuterated analog. |

| Atmospheric Fate | Interaction with atmospheric oxidants (e.g., hydroxyl radicals). | Estimation of the atmospheric lifetime and potential for long-range transport. |

| Membrane Permeability | Free energy profile for crossing a lipid bilayer. | Understanding its potential to bioaccumulate in organisms. |

Structure-Activity Relationship (SAR) Studies for Deuterated and Non-Deuterated Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of a compound with its biological activity or a particular property. nih.gov For deuterated compounds like this compound, SAR studies are crucial for understanding how isotopic substitution impacts its intended biological effects and potential toxicity.

The primary structural difference between this compound and its non-deuterated analog, 4-tert-butylphenol, is the presence of deuterium. This seemingly subtle change can have profound effects on the molecule's metabolism. The C-D bonds in the tert-butyl group are stronger than the corresponding C-H bonds, making them less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes which are often involved in the metabolism of xenobiotics. portico.org This can lead to a longer biological half-life and altered metabolic profile for the deuterated compound.

QSAR models can be developed to quantify these effects. By comparing the biological activity (e.g., antioxidant capacity, receptor binding affinity, or toxicity) of a series of deuterated and non-deuterated phenol (B47542) analogs, it is possible to derive mathematical models that relate specific structural features to the observed activity. explorationpub.com For example, a QSAR study might reveal that the degree of deuteration at a specific position is positively or negatively correlated with a particular biological endpoint. Such models can guide the design of future deuterated compounds with improved properties.

Table 3: Comparative SAR Profile of 4-tert-Butylphenol and this compound

| Property/Activity | 4-tert-Butylphenol | This compound (Predicted Effect of Deuteration) | Rationale for Predicted Effect |

| Metabolic Stability (e.g., against CYP450) | Lower | Higher | Stronger C-D bonds in the tert-butyl group are less prone to enzymatic oxidation. |

| Antioxidant Activity (H-atom transfer) | Standard | Potentially altered (slower kinetics) | Stronger O-D bond may slow down the rate of hydrogen atom donation, a key antioxidant mechanism. |

| Receptor Binding Affinity | Baseline | Likely similar | Deuteration is not expected to significantly alter the overall shape and electronic distribution that governs receptor binding. |

| Toxicity | Established profile | Potentially altered | Changes in metabolism could lead to a different toxicity profile, either by reducing the formation of toxic metabolites or by increasing the parent compound's exposure. |

| Lipophilicity (LogP) | ~3.0 | Slightly higher | Deuterium is slightly more lipophilic than protium, which could lead to minor changes in membrane permeability and distribution. |

Note: The predicted effects are based on general principles of SAR for deuterated compounds and would require experimental validation.

Emerging Research Frontiers and Future Perspectives for Deuterated 4 Tert Butylphenol Derivatives

Advancements in Micro-Scale and Stereoselective Deuteration Synthesis

The synthesis of specifically labeled compounds like 4-Tert-butyl-D9-phenol-2,3,5,6-D4 has been revolutionized by modern catalytic methods that allow for high efficiency and selectivity on a micro-scale. Traditional methods often required harsh conditions and resulted in mixtures of partially labeled products. However, recent advancements in catalysis have provided more elegant and precise routes for deuteration.

Catalytic hydrogen isotope exchange (HIE) has become a leading strategy for introducing deuterium (B1214612) into complex molecules. mdpi.com These methods often utilize transition metal catalysts that can activate C-H bonds, facilitating the exchange with a deuterium source, such as deuterium oxide (D₂O). tcichemicals.com For a compound like 4-tert-butylphenol (B1678320), achieving deuteration on both the aromatic ring and the tert-butyl group requires robust methodologies.

Recent research has highlighted several promising approaches applicable to this type of synthesis:

Iron-Catalyzed Deuteration : Nanostructured iron catalysts have been developed for the selective deuteration of phenols and other aromatic compounds. nih.gov This method is scalable and uses a cost-effective and environmentally benign metal. nih.gov

Silver-Catalyzed Deutero-decarboxylation : This technique involves the synthesis of a carboxylic acid precursor which is then subjected to a silver-catalyzed reaction that replaces the carboxyl group with a deuterium atom. rsc.org This allows for highly selective, site-specific labeling. rsc.org

Iridium-Catalyzed Ortho-Directed Labeling : Iridium complexes are highly effective for directing the deuteration to specific positions on an aromatic ring, typically ortho to a directing group like the hydroxyl group in phenol (B47542). mdpi.com This allows for precise control over the labeling pattern on the aromatic core. mdpi.com

These advanced synthetic methods are crucial for producing highly pure, specifically labeled internal standards required for demanding analytical applications.

| Synthesis Advancement | Catalyst/Method | Key Advantages | Relevant Molecules |

| Nanostructured Catalysis | Iron Nanoparticles | Scalable, cost-effective, selective for anilines, indoles, and phenols. nih.gov | Phenols, Anilines, Indoles nih.gov |

| Deutero-decarboxylation | Silver(I) Salts | Mild conditions, high selectivity for (hetero)arenes. rsc.org | Benzoic Acids, Heteroarenes rsc.org |

| Ortho-Directed HIE | Iridium(I) Complexes | High chemoselectivity, applicable to complex molecules. mdpi.com | Aromatic Esters, Phenols mdpi.com |

| C-H Activation | Silver-Carbonate Complex | Tolerates a wide range of functional groups, no directing group needed for some heterocycles. nih.gov | Aromatic Heterocycles nih.gov |

Expansion of Isotope Dilution Mass Spectrometry to Novel Matrices

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, and the availability of high-purity deuterated standards like this compound is essential for its application. By adding a known quantity of the deuterated analog to a sample, it acts as an internal standard that experiences the same sample preparation losses and ionization effects in the mass spectrometer as the non-labeled target analyte. This allows for highly accurate and precise quantification, correcting for matrix effects that can otherwise compromise results. nih.gov

The application of IDMS for the analysis of 4-tert-butylphenol and other alkylphenols has expanded from traditional water samples to more complex and novel matrices. This expansion is critical for understanding the complete environmental distribution and exposure pathways of these contaminants.

Notable applications in novel matrices include:

Food Crops : A GC/MS-based IDMS method was developed to determine the presence of various environmental estrogens, including alkylphenols, in vegetables and fruits. nih.gov The use of isotopically labeled standards was crucial for achieving recoveries greater than 90% and low detection limits in these complex plant matrices. nih.gov

Biota (Fish and Avian Eggs) : Researchers have developed methods using accelerated solvent extraction followed by LC-MS/MS to quantify alkylphenols in fish tissue and osprey eggs. nih.govresearchgate.net The use of ¹³C-labeled internal standards, which function similarly to deuterated standards, enabled accurate quantification in these high-lipid matrices, with detection limits in the low ng/g range. nih.govresearchgate.net

Complex Environmental Waters : In complex samples like wastewater, a method combining hollow fiber liquid phase microextraction with UHPLC-MS/MS utilized a ¹³C-labeled octylphenol (B599344) for quantification via isotope pattern deconvolution, demonstrating high recovery and precision. nih.gov

These examples underscore the critical role of deuterated and other stable isotope-labeled analogs in enabling robust analytical methods for monitoring contaminants in previously challenging biological and environmental compartments.

| Matrix Type | Analytical Method | Labeled Standard Used | Key Finding |

| Food Crops (Vegetables, Fruits) | GC/MS | ¹³C₆-4-n-nonylphenol | Enabled detection of trace estrogenic contaminants with LODs of 0.01-0.20 µg/kg. nih.gov |

| Biota (Fish, Osprey Eggs) | LC-MS/MS | ¹³C-labeled alkylphenols | Allowed for accurate quantification in high-lipid matrices with limits of 4-22 ng/g. nih.govresearchgate.net |

| Environmental Water (Wastewater) | UHPLC-MS/MS | ¹³C₁-labeled isomers | Achieved high enrichment factors and recoveries of 97-109% in complex water samples. nih.gov |

Integration of Deuterated Analogs into Multi-Omics Research Methodologies for Environmental Systems

Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, offer a holistic view of how organisms respond to environmental stressors. Stable isotope tracers are becoming indispensable tools in these studies, particularly in environmental metabolomics, to trace the metabolic fate of specific compounds. oup.comnih.gov

While broad metabolic studies might use general tracers like D₂O to measure the turnover of entire classes of biomolecules, the use of a specific labeled compound like this compound allows for a targeted investigation. nih.gov It enables researchers to track the precise biotransformation pathways of the pollutant within an organism or ecosystem. This is known as stable isotope tracing, which can quantify the flux through metabolic pathways. oup.com

The integration of deuterated analogs in multi-omics research provides several advantages:

Distinguishing Xenobiotic vs. Endogenous Metabolites : The deuterated tag allows mass spectrometry to clearly distinguish between the metabolites derived from the pollutant and the organism's natural (endogenous) metabolites.

Pathway Elucidation : By identifying the series of deuterated metabolites formed over time, researchers can map the specific enzymatic pathways responsible for breaking down the pollutant.

Quantifying Metabolic Flux : Stable isotope tracing provides insight into pathway activity and regulation that cannot be obtained from steady-state metabolomics alone. oup.com It helps determine whether the accumulation of a metabolite is due to increased production or decreased downstream processing. oup.com

This approach moves beyond simply measuring the presence of a contaminant to understanding its dynamic interaction with biological systems at a molecular level, providing a powerful link between chemical exposure and biological effect.

| Research Area | Role of Deuterated Analog | Information Gained |

| Environmental Metabolomics | Acts as a specific tracer for a target pollutant. oup.com | Elucidation of biotransformation pathways, identification of specific breakdown products. |

| Fluxomics | Allows tracking of labeled atoms through metabolic networks. oup.com | Quantification of metabolic pathway activity and regulation under pollutant stress. |

| Dynamic Proteomics | Can be used to measure the synthesis rate of specific proteins induced by the pollutant. nih.gov | Understanding of the specific enzymatic and stress-response systems activated by the compound. |

Contribution to Enhanced Understanding of Persistent Organic Pollutant (POP) Fate at the Molecular Level

Persistent Organic Pollutants (POPs) are chemicals that remain in the environment for long periods, can be transported over long distances, and bioaccumulate in organisms. nih.gov Understanding their environmental fate—how they move, where they accumulate, and how they degrade—is crucial for risk assessment and remediation. Stable isotope labeling is a valuable tool for investigating the environmental transport and degradation of such pollutants. researchgate.net

Using this compound as a tracer allows researchers to study the fate of 4-tert-butylphenol with high precision and sensitivity. When the deuterated compound is introduced into a model ecosystem (e.g., a soil microcosm or an aquatic environment), its journey can be tracked without interference from pre-existing background levels of the non-deuterated form.

This methodology significantly enhances the understanding of a POP's fate at the molecular level by:

Tracing Transport Pathways : Scientists can follow the movement of the labeled compound between different environmental compartments, such as from water into sediment and then into aquatic organisms. cdc.gov

Identifying Degradation Products : Any metabolites or breakdown products will retain the deuterium label, making them easily identifiable by mass spectrometry. This helps to construct detailed degradation pathways, such as the hydroxylation to 4-tert-butylcatechol (B165716) observed in some bacteria. nih.gov

Determining Degradation Rates : By monitoring the disappearance of the labeled parent compound and the appearance of labeled products over time, precise degradation kinetics can be determined under various environmental conditions.

The insights gained from these tracer studies are essential for developing more accurate environmental models and for designing effective bioremediation strategies for sites contaminated with 4-tert-butylphenol and similar POPs. nih.govepa.gov

常见问题

Q. How should experimental data from this compound studies be structured for machine learning applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。